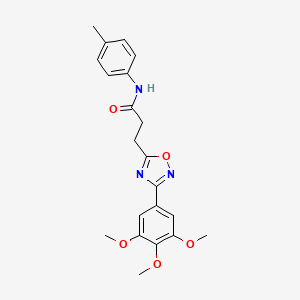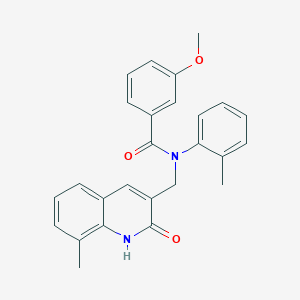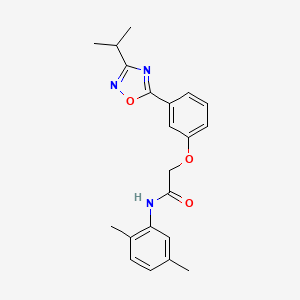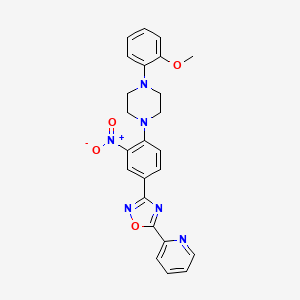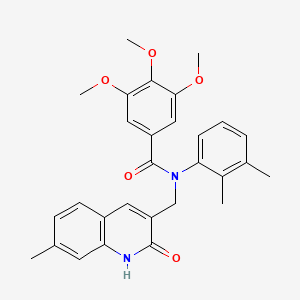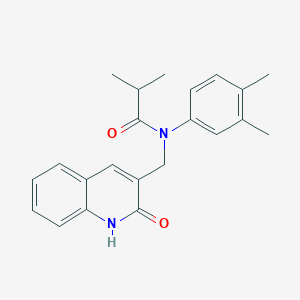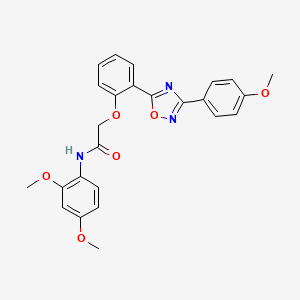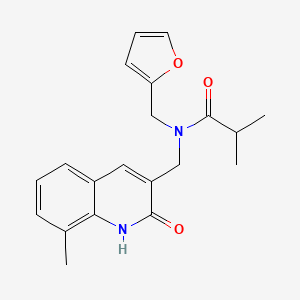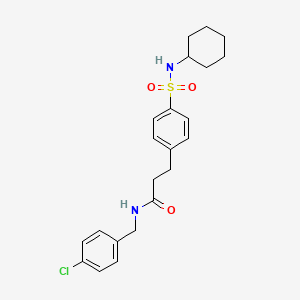
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide, also known as CCSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCSP belongs to the class of sulfonamide compounds, which have been widely used in medicine due to their broad-spectrum antibacterial and antifungal properties. In recent years, CCSP has gained attention for its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. In
作用机制
The mechanism of action of N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide is not fully understood, but several studies have suggested that it acts through multiple pathways. This compound has been shown to activate the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic proteins, such as Bax and caspase-3, and decreasing the expression of anti-apoptotic proteins, such as Bcl-2. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have reported that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models of disease.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it has potent anti-cancer and anti-inflammatory activity, making it a promising therapeutic agent for the treatment of various diseases. Another advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that this compound has low solubility in aqueous solutions, which can make it difficult to administer in animal models. Another limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for the research on N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various cancers and inflammatory disorders in animal models and clinical trials. Another direction is to explore the mechanism of action of this compound and its interactions with other signaling pathways. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize its therapeutic potential.
合成方法
The synthesis of N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide involves the reaction of 4-chlorobenzylamine with 4-aminobenzenesulfonamide, followed by the addition of cyclohexylisocyanate and propionic anhydride. The resulting product is then purified using column chromatography to obtain this compound in high purity. This synthesis method has been reported in several scientific publications and is considered to be a reliable and efficient method for the production of this compound.
科学研究应用
N-(4-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. Several studies have reported that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway.
In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory properties. Several studies have reported that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c23-19-11-6-18(7-12-19)16-24-22(26)15-10-17-8-13-21(14-9-17)29(27,28)25-20-4-2-1-3-5-20/h6-9,11-14,20,25H,1-5,10,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUAXTHITMLRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

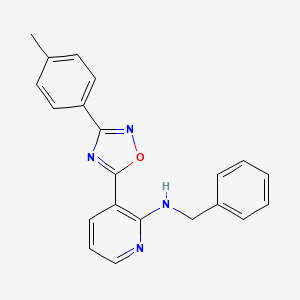


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)
